molecular formula C14H16N4OS B2528411 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone CAS No. 2108362-51-0

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone

Cat. No. B2528411
CAS RN: 2108362-51-0
M. Wt: 288.37
InChI Key: XWQONKRBXLSZOZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, an azabicyclo[3.2.1]octane structure, and a thiophene ring. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The azabicyclo[3.2.1]octane structure is a bicyclic compound with an embedded nitrogen atom. The thiophene ring is a five-membered aromatic ring with a sulfur atom .


Molecular Structure Analysis

The presence of multiple heterocyclic rings in the compound suggests that it may have interesting electronic properties. The electron-rich sulfur atom in the thiophene ring and the nitrogen atoms in the 1,2,3-triazole ring could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the electron-rich heterocyclic rings. For example, the thiophene ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any additional functional groups. The heterocyclic rings could contribute to its polarity, solubility, and reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activity could also be explored, given the known activities of compounds with similar structures .

properties

IUPAC Name

thiophen-2-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(13-2-1-7-20-13)17-10-3-4-11(17)9-12(8-10)18-15-5-6-16-18/h1-2,5-7,10-12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQONKRBXLSZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CS3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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